![molecular formula C10H12BrN3 B14254724 (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 274680-44-3](/img/structure/B14254724.png)
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a brominated pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane core and the brominated pyridine.
Coupling Reaction: The brominated pyridine is then coupled with the bicyclic heptane core using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing continuous flow techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bicyclic core.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential as a pharmacophore. Its bicyclic structure and brominated pyridine ring make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industry, (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core can fit into hydrophobic pockets, enhancing binding affinity. This dual interaction mechanism makes it a versatile compound for targeting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4S)-2-(5-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- (1S,4S)-2-(5-fluoropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- (1S,4S)-2-(5-iodopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
The uniqueness of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane lies in its brominated pyridine ring, which imparts distinct electronic properties compared to its chloro, fluoro, and iodo analogs. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
274680-44-3 |
|---|---|
Fórmula molecular |
C10H12BrN3 |
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12BrN3/c11-7-1-9(4-12-3-7)14-6-8-2-10(14)5-13-8/h1,3-4,8,10,13H,2,5-6H2/t8-,10-/m0/s1 |
Clave InChI |
HSOLSMYRWLJLEZ-WPRPVWTQSA-N |
SMILES isomérico |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)Br |
SMILES canónico |
C1C2CNC1CN2C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
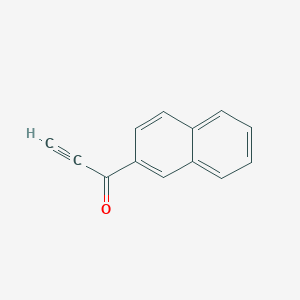
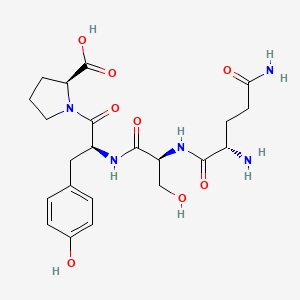
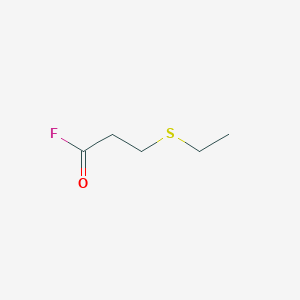
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
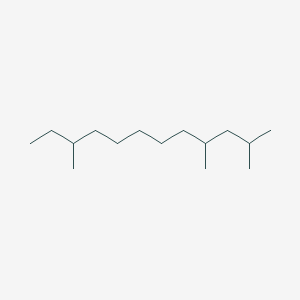
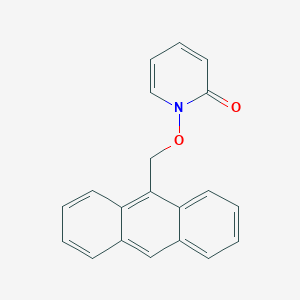
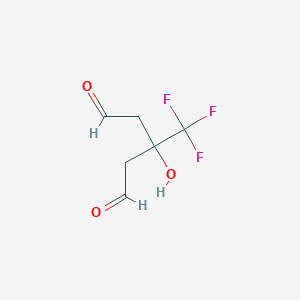
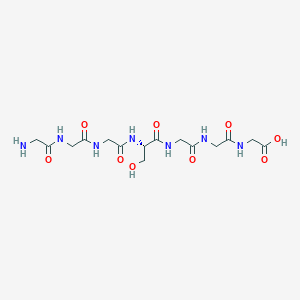
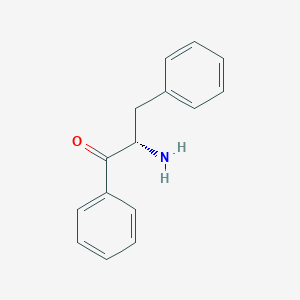
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
